molecular formula C15H11FN2O4S B2574818 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 354786-05-3

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2574818
CAS No.: 354786-05-3
M. Wt: 334.32
InChI Key: RFBXREFOFLKAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring system with a dioxido group, an acetamide linkage, and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazole core.

    Oxidation: The benzothiazole ring is then oxidized to introduce the dioxido group, typically using oxidizing agents such as hydrogen peroxide or peracids.

    Acetamide Formation: The acetamide linkage is introduced by reacting the oxidized benzothiazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Fluorophenyl Substitution: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-fluoroaniline as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis techniques. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the dioxido group or other reactive sites on the benzothiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage or the dioxido group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the fluorophenyl group, which may alter its biological activity.

    N-(4-fluorophenyl)acetamide: Lacks the benzothiazole ring, resulting in different chemical and biological properties.

    2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylacetamide: Similar structure but without the fluorine atom, which can influence its reactivity and interactions.

Uniqueness

The presence of both the benzothiazole ring with a dioxido group and the fluorophenyl group makes 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide unique. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBXREFOFLKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.